(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3vvd-OH typically involves the use of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Another method involves reacting Fmoc-Cl with sodium azide to form 9-fluorenylmethyloxycarbonyl azide, which is then reacted with sodium bicarbonate and aqueous dioxane .
Industrial Production Methods
Industrial production of Fmoc-3vvd-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Fmoc-3vvd-OH undergoes various chemical reactions, including:
Protection and Deprotection: The Fmoc group is introduced to protect amines and can be removed using bases like piperidine.
Substitution Reactions: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Fmoc-Cl: Used for introducing the Fmoc group.
Piperidine: Commonly used for deprotection of the Fmoc group.
Sodium Azide and Sodium Bicarbonate: Used in the synthesis of 9-fluorenylmethyloxycarbonyl azide.
Major Products
The major products formed from these reactions include protected amines and deprotected amines, depending on the reaction conditions .
Scientific Research Applications
Fmoc-3vvd-OH is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy . The compound serves as a linker that attaches cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells . Additionally, it is used in solid-phase peptide synthesis (SPPS) for the protection of amine groups .
Mechanism of Action
The mechanism of action of Fmoc-3vvd-OH involves the protection and deprotection of amine groups. The Fmoc group is introduced to protect the amine group during synthesis and is later removed using bases like piperidine . This process ensures that the amine group remains intact during other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another cleavable ADC linker used in the synthesis of antibody-drug conjugates.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates and PROTACs.
Uniqueness
Fmoc-3vvd-OH is unique due to its high stability and purity, making it an ideal choice for the synthesis of antibody-drug conjugates . Its ability to undergo various chemical reactions while maintaining the integrity of the amine group further enhances its utility in scientific research .
Properties
IUPAC Name |
4-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)35(43)31(21(2)3)37-34(42)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,37,42)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVBIYSFDNRJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.